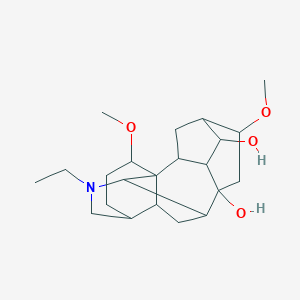
Cloflubicyne
Descripción general
Descripción
Cloflubicyne is a chemical compound which is a chlorinated derivative of BIDN . It’s an irreversible GABA receptor antagonist with powerful convulsant effects .
Molecular Structure Analysis
The molecular structure of Cloflubicyne is represented by the IUPAC name 5,6-dichloro-3,3-bis (trifluoromethyl)bicyclo [2.2.1]heptane-2,2-dicarbonitrile . Its molecular formula is C11H6Cl2F6N2 and it has a molar mass of 351.07 g·mol −1 .Physical And Chemical Properties Analysis
Cloflubicyne is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Aplicaciones Científicas De Investigación
Neurological Research
Cloflubicyne: is known as a potent non-competitive GABA antagonist with convulsant effects . This property makes it valuable for neurological studies, particularly in understanding the mechanisms of seizures and developing treatments for conditions like epilepsy. By blocking GABA receptors, researchers can induce seizures in laboratory settings to study their onset, progression, and cessation, providing insights into anticonvulsant drug development.
Insecticide Efficacy Studies
Due to its convulsant properties, Cloflubicyne has been used as a laboratory insecticide . It can serve as a model compound to study the efficacy of new insecticidal formulations. Research in this field can lead to the development of more effective pest control agents that target specific neural pathways in insects.
GABA Receptor Research
Cloflubicyne: ’s role as a GABA receptor antagonist allows scientists to study the function and structure of these receptors . Understanding how Cloflubicyne interacts with GABA receptors can help in the design of new drugs that modulate these receptors for therapeutic purposes, such as treating anxiety or sleep disorders.
Toxicology and Safety Profiling
The toxicological profile of Cloflubicyne is essential for safety assessments in both environmental and pharmaceutical contexts . Research in this area involves determining the compound’s toxicity levels, its effects on various biological systems, and its environmental impact, contributing to the safe handling and use of chemicals.
Synthesis and Chemical Analysis
The synthesis of Cloflubicyne involves complex chemical processes, which can be studied to improve synthetic methods for similar compounds . Additionally, its analysis using techniques like NMR (Nuclear Magnetic Resonance) can refine analytical methods applicable to a wide range of chemicals.
Mecanismo De Acción
Target of Action
Cloflubicyne primarily targets the GABA receptors in the nervous system . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. The interaction of Cloflubicyne with these receptors leads to a decrease in inhibitory signals, which can result in convulsions .
Mode of Action
Cloflubicyne acts as an irreversible antagonist of the GABA receptors This results in a decrease in the inhibitory signals transmitted by GABA, leading to an increase in neuronal excitability .
Biochemical Pathways
This disruption can lead to changes in neuronal excitability and synaptic transmission, which can ultimately result in convulsions .
Result of Action
The primary molecular effect of Cloflubicyne is the inhibition of GABA receptors, leading to an increase in neuronal excitability . On a cellular level, this can result in changes in neuronal firing patterns and potentially lead to convulsions . These effects can manifest clinically as symptoms of convulsions or seizures.
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESZNJQNKSALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274166 | |
| Record name | Cloflubicyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cloflubicyne | |
CAS RN |
224790-70-9 | |
| Record name | Cloflubicyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















